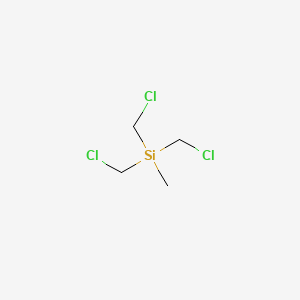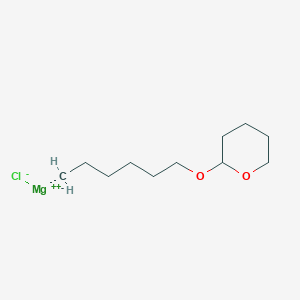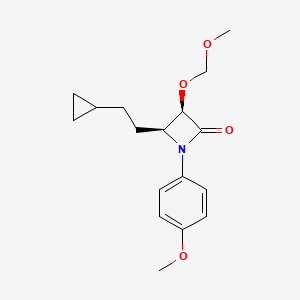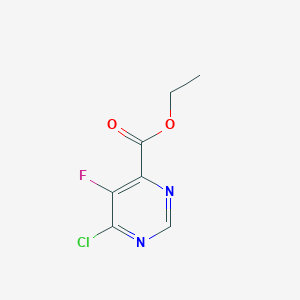
Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate” is a chemical compound used for pharmaceutical testing . It’s a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H6ClFN2O2 . The molecular weight is 204.59 . The SMILES string representation isCCc1ncnc(Cl)c1F . Physical And Chemical Properties Analysis
The compound has a molecular weight of 160.58 g/mol . It has a density of 1.286, a boiling point of 201°C to 211°C, and a flash point of 81°C (178°F) . The refractive index is 1.496 .Applications De Recherche Scientifique
Synthesis and Biological Activity
Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate is a compound of interest in the synthesis of various biologically active molecules. Its applications in scientific research often involve the creation of derivatives that exhibit potential as antimicrobial agents, kinase inhibitors, or anticancer agents.
Antimicrobial Agents : A study by El‐Sayed et al. (2008) demonstrated the synthesis of pyrimidine glycosides from ethyl 4-thioxo-3,4-dihydropyrimidine-5-carboxylate derivatives, showing potential antimicrobial activity. This research suggests that derivatives of this compound could be explored for their antimicrobial properties (El‐Sayed et al., 2008).
Kinase Inhibitors : Wada et al. (2012) focused on the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, highlighting the importance of the this compound scaffold in the development of anticancer agents (Wada et al., 2012).
Anticancer Agents : Research on potential anticancer agents has also incorporated this compound. For example, Temple et al. (1983) synthesized pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a related compound, showing effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983).
Chemical Synthesis and Material Science
Catalyzed Synthesis : The synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, catalyzed by aluminum metal, showcases the utility of related fluoro-chloro pyrimidine derivatives in chemical synthesis, highlighting the potential for innovative catalytic processes in organic chemistry (Song Bao-an, 2012).
Regiochemical Flexibility : The flexibility in functionalizing pyridines, as demonstrated by Bobbio and Schlosser (2001), indicates the broader potential of halogenated pyrimidines in designing new molecules for pharmaceutical research, emphasizing the importance of such compounds in developing novel therapeutic agents (Bobbio & Schlosser, 2001).
Safety and Hazards
The compound is classified as having acute oral toxicity and can cause severe skin burns and eye damage . It’s also harmful if swallowed and is a combustible liquid . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and washing thoroughly after handling .
Propriétés
IUPAC Name |
ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O2/c1-2-13-7(12)5-4(9)6(8)11-3-10-5/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGFARDUXWHUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)
![3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one](/img/structure/B6307355.png)
![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)
![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)
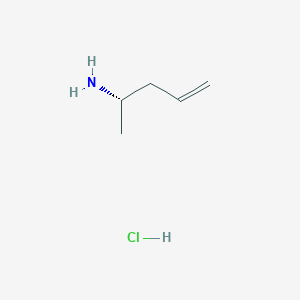
![5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6307382.png)
